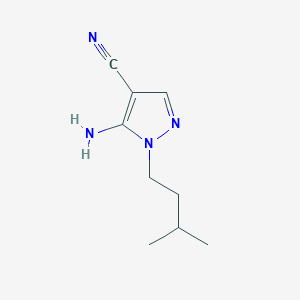

5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups, making it suitable for producing a wide range of pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Solvent-free condensation and reductive amination are often employed to achieve high yields and purity .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

This compound participates in [3+2] and [4+2] cycloadditions to form fused polycyclic systems. A key example involves its reaction with β-cycloketols (e.g., 4-methylcyclohexane-1,3-dione derivatives) under acidic conditions:

Reaction Conditions

- Reactants: β-cycloketol (1a,b) + 5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile (7)

- Solvent: Acetic acid

- Temperature: Reflux (110–120°C)

- Yield: 15–22%

Product

4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines (9a,b)

- Key structural features :

- Pyrazole fused with a quinazoline ring

- Hexahydro scaffold with stereochemical complexity

Mechanism

- Nucleophilic attack by the pyrazole NH group at the carbonyl carbon of the cycloketol.

- Intramolecular cyclization via the amino group, forming the quinazoline ring.

- Aromatization through dehydration .

Nucleophilic Substitution Reactions

The amino and nitrile groups facilitate substitutions, enabling derivatization:

2.1. Reaction with Electrophiles

- Reagents : Aromatic aldehydes, isocyanides

- Catalyst : 4-Toluenesulfonic acid (PTSA)

- Solvent : Acetonitrile

- Product : N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amine derivatives (27)

2.2. Condensation with Carbonyl Compounds

- Reagents : Ketones, aldehydes

- Conditions : Acetic acid or Me3SiCl

- Product : Pyrazolo[3,4-d]dihydropyrimidines (65)

Aza-Wittig Reactions

The compound serves as a precursor in phosphorus-mediated transformations:

Reaction Pathway

- Phosphorylation : Treatment with P(Ph)3/C2Cl6/Et3N yields 5-(triphenylphosphoranylideneamino)pyrazole intermediates (14).

- Cyclization : Reaction with α-chloroketones produces imidazo[1,2-b]pyrazoles (15) .

Conditions

- Solvent: Benzene

- Temperature: Reflux

- Yield : 50–75%

Condensation with Dinucleophiles

The amino group reacts with 1,3-dielectrophiles to form bicyclic systems:

Example Reaction

- Reactants : Malononitrile dimer (8) + hydrazine hydrate

- Product : 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (7)

Comparative Reactivity Table

Mechanistic Insights

- Cycloadditions : Proceed via stepwise nucleophilic attacks rather than concerted pathways, as evidenced by intermediate isolation .

- Substitutions : The amino group’s nucleophilicity is enhanced by the electron-donating 3-methylbutyl substituent, facilitating attacks on electrophilic carbons .

- Steric Effects : The 3-methylbutyl group can hinder reactions at the pyrazole C-3 position, directing reactivity to C-4 and C-5 .

Applications De Recherche Scientifique

5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile is a chemical compound with diverse applications across scientific research, including its use as a building block for synthesizing complex heterocyclic compounds, and in the development of advanced materials like polymers and coatings. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, and is explored as a pharmaceutical intermediate for drug development.

Scientific Research Applications

This compound serves as a versatile building block in chemistry for synthesizing complex heterocyclic compounds. In biology, it is explored for its potential antimicrobial and anticancer properties. In medicine, the compound is investigated as a potential pharmaceutical intermediate for developing new drugs, and in industry, it is used in the creation of advanced materials like polymers and coatings.

Synthesis of Pyrazole Derivatives

This compound can be used to synthesize highly functionalized pyrazoles . For example, the reaction of benzaldehyde, phenylhydrazine, and malononitrile yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in an 85% yield when using AlCl3 as a catalyst in aqueous ethanol . The reaction involves dissolving benzaldehyde in ethanol-water, adding AlCl3, followed by malononitrile, and then phenylhydrazine, with the mixture stirred at 80°C for 30 minutes .

Pharmaceutical and Biological Applications

The compound and its derivatives are evaluated for various biological activities. 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles have demonstrated antifungal activity against Candida species . These compounds are synthesized through cyclization, and their structures are confirmed using various spectroscopic methods . The structure-activity relationship (SAR) is studied to determine the potential of these compounds as drugs .

Environmental Carcinogens

While not a direct application of this compound, research on heterocyclic amines, which share structural similarities, provides insights into potential biological impacts . Heterocyclic amines are associated with breast cancer etiology and undergo activation in breast tissue through oxidation . Studies include the structural binding characterization of compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with lactoperoxidase (LPO), an enzyme present in breast tissues, to understand their carcinogenic activity .

Mécanisme D'action

The mechanism of action of 5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-mercapto(3-methylbutyl)-5-amino-1H-1,2,4-triazole: This compound shares structural similarities with 5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile and exhibits similar chemical reactivity.

1,4-dimethylbenzene: While not a direct analog, this compound’s NMR spectra provide insights into the structural analysis of pyrazole derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-amino-1-(3-methylbutyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative with a molecular formula of C₉H₁₄N₄. This compound features a unique structure characterized by a pyrazole ring, an amino group, and a carbonitrile functional group, which contribute to its diverse biological activities. Recent studies have highlighted its potential in various fields, particularly in medicinal chemistry due to its antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound has been shown to inhibit the growth of various pathogens, making it a candidate for pharmaceutical development. In particular, derivatives of pyrazole compounds are noted for their effectiveness against fungal infections, which are increasingly relevant in medical contexts due to rising resistance to existing antifungal drugs .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | 32 µg/mL |

| Staphylococcus aureus | Antibacterial | 16 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially acting as an enzyme inhibitor or modulating biological pathways critical for pathogen survival . The presence of the amino and carbonitrile groups suggests that it may participate in nucleophilic substitution reactions, further enhancing its reactivity and biological potential.

Study on Antifungal Activity

A recent study evaluated the antifungal activity of several pyrazole derivatives, including this compound. The disk diffusion test revealed that this compound exhibited significant antifungal properties against Candida spp., with subsequent microdilution assays determining an MIC value indicative of its efficacy . This study underscores the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives.

Synthesis and Biological Evaluation

Another investigation focused on synthesizing various pyrazole derivatives through Michael-type addition reactions. The resulting compounds were characterized by high yields (47%-93%) and demonstrated promising biological activities. The study highlighted the potential application of these compounds in crop protection and pharmaceuticals .

Propriétés

IUPAC Name |

5-amino-1-(3-methylbutyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-7(2)3-4-13-9(11)8(5-10)6-12-13/h6-7H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCZNWQQHCPNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=C(C=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.